molecular formula C13H13F4NO3 B5586758 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate

2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate

Cat. No. B5586758
M. Wt: 307.24 g/mol
InChI Key: OSKYDARQACRBTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound undergoes chemoselective reactions under certain conditions, allowing for the synthesis of related chemical structures. Studies have focused on the reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines under various conditions, leading to the formation of related compounds through chemoselective synthesis (Berbasov & Soloshonok, 2003).

Molecular Structure Analysis

The molecular structure has been studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies have provided insights into the vibrational wavenumbers, molecular electrostatic potential, and charge transfer within the molecule, confirming the structure of compounds related to 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate (Raju et al., 2015).

Chemical Reactions and Properties

This compound's chemical reactivity and properties have been explored in several studies. For example, the compound's reactions with arylidenemalononitriles under specific conditions have been examined, leading to various products and providing insight into its chemical behavior (Li et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are critical for understanding the compound's behavior in different environments. While specific studies on 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate's physical properties were not directly found, related compounds' properties provide indirect insights.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with other chemical entities, have been the focus of several research studies. For example, the compound's interaction with nucleophiles and its potential for forming different chemical structures has been documented (Murray et al., 2019).

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c14-12(15)13(16,17)8-21-11(20)7-6-10(19)18-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYDARQACRBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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